methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate
Overview
Description
Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate is an organic compound that features a complex structure with both aromatic and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by sulfonylation to introduce the sulfonamide group. The final step involves the esterification of the phenoxy group with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Conversion to amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}phenoxy)acetate
- Methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate
Uniqueness
Methyl (4-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents on the aromatic ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-[4-[(3-nitrophenyl)sulfonylamino]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-23-15(18)10-24-13-7-5-11(6-8-13)16-25(21,22)14-4-2-3-12(9-14)17(19)20/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGZQCIQJXVPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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